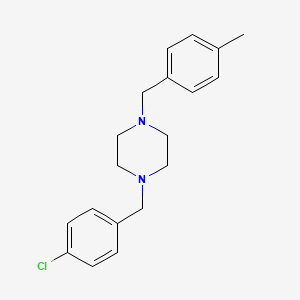![molecular formula C11H9Cl2NO3 B5780359 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Overview
Description
4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DCID, is a synthetic compound that has been widely used in scientific research. It is a member of the spirooxindole family of compounds, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Anticonvulsant Activity
Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and their structural analogues, including compounds similar to 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, have been synthesized and tested for anticonvulsant activity. They have shown effectiveness in protecting mice against electrically and chemically induced seizures, indicating potential applications in epilepsy treatment (Rajopadhye & Popp, 1988).
Colorimetric Detection of Mercury Compounds
Novel colorimetric probes in the spirooxazine class, including derivatives similar to 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, have been developed for the detection of mercury compounds. These probes show high sensitivity and selectivity, making them useful in environmental monitoring and potentially in medical diagnostics (Pattaweepaiboon et al., 2020).
Synthesis of Gelsemine Derivatives
Research on the synthesis of gelsemine derivatives, a class of compounds that includes structures like 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, provides insights into the development of new pharmacologically active compounds. These compounds have potential applications in drug development, especially in neurological therapeutics (Johnson et al., 1970).
Dopamine Agonist Research
Studies on spirodecanes, which are structurally related to 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, have evaluated their potential as dopamine agonists. This research contributes to understanding the role of these compounds in modulating dopamine pathways, relevant in the treatment of neurological disorders like Parkinson's disease (Brubaker & Colley, 1986).
Development of Antitumor Agents
Spiro compounds similar to 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one have been explored for their potential in the synthesis of natural compounds with antitumor activity. This research highlights their role in the development of new chemotherapeutic agents (Shklyaruck, 2015).
Environmental Applications
1,4-Dioxane, a compound structurally related to 4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, has been studied for its environmental impacts, particularly its role as a widespread contaminant in water sources. Research focuses on bioremediation and treatment technologies for addressing 1,4-dioxane contamination (Zenker et al., 2003).
properties
IUPAC Name |
4',7'-dichlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-6-2-3-7(13)9-8(6)11(10(15)14-9)16-4-1-5-17-11/h2-3H,1,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHPYLYRJNZMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7'-Dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)


![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)

![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)